molecular formula C17H24N6O4 B2431833 methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 919720-93-7

methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No.: B2431833
CAS No.: 919720-93-7
M. Wt: 376.417
InChI Key: XJMWWELMNXBAPQ-UHFFFAOYSA-N
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Description

“Methyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate” is a chemical compound with the linear formula C15H22N4O4S . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular weight of this compound is 354.431 . The exact structure is not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. It's utilized in the alkylation process to afford various N9-substituted derivatives, contributing to the diversity of acyclic nucleoside and nucleotide analogs (Janeba, Holý, & Masojídková, 2000).
  • The compound participates in the catalytic hydrogenation of dihydrooxazines, yielding a dynamic mixture of enamines and tetrahydro-2-furanamines. This reaction pathway is significant for the transformation of dihydrooxazines into valuable chemical entities like 1,4-amino alcohols, dihydrofurans, and pyrrolidine derivatives (Sukhorukov et al., 2008).

Biological Activity

  • Methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate, a derivative of the compound, has shown promising antimicrobial activity. It is structurally based on a heterocyclic system and exhibits higher antimicrobial activity than standard drugs, with notable antifungal activity comparable to standard drugs (Ucherek et al., 2008).

Applications in Drug Synthesis and Structure Analysis

  • The compound is implicated in the synthesis and structural analysis of complex molecules. For instance, its derivatives are used in determining the conformation, optical properties, and absolute configurations of complex molecules. This is crucial for the drug discovery process and the structure-based design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Use in Synthesis of Antimicrobial and Antioxidant Agents

  • The compound is also a key precursor in the synthesis of various antimicrobial and antioxidant agents. These synthetic pathways and their resulting compounds play a significant role in the development of new pharmaceuticals and treatments (Hassan, 2013).

Properties

IUPAC Name

methyl 2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-10(2)6-7-21-15(25)13-14(20(4)17(21)26)18-16-22(13)8-11(3)19-23(16)9-12(24)27-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWWELMNXBAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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